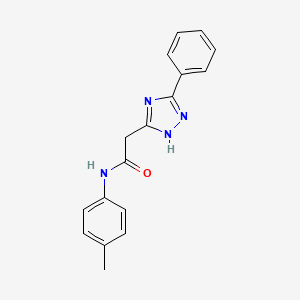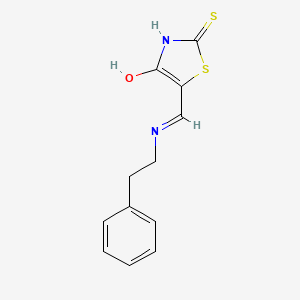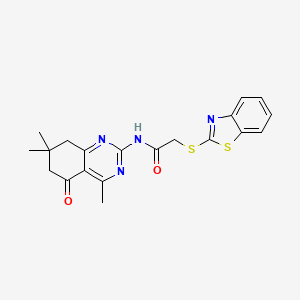![molecular formula C21H17N3O3S B11192868 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11192868.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, also known by its IUPAC name, is a chemical compound with the molecular formula C33H27ClN4O6. Its structure consists of a naphthalene core attached to a thiadiazole ring, which in turn bears a carboxamide group and two methoxyphenyl substituents . This compound has intriguing properties that make it relevant in various scientific fields.
Preparation Methods
Synthetic Routes: The synthetic routes for N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involve the condensation of appropriate precursors. While specific methods may vary, a common approach includes the reaction of a naphthalene-1-carboxylic acid derivative with a 1,3,4-thiadiazole-2-amine under suitable conditions.
Industrial Production: Industrial-scale production typically employs efficient and scalable methods. detailed information on large-scale synthesis remains proprietary.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the methoxy groups or the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are suitable reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide finds applications in:
Chemistry: As a versatile building block for designing novel compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications warrant investigation.
Industry: Its unique structure could lead to innovative materials.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique, similar compounds include:
Naphthalene derivatives: Explore related naphthalene-based structures.
Thiadiazole-containing compounds: Investigate other thiadiazole derivatives.
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-11-10-14(12-18(17)27-2)20-23-24-21(28-20)22-19(25)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
YAQOWKFORNNXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine](/img/structure/B11192785.png)



![N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192814.png)

![Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11192825.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11192845.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11192846.png)
![1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11192859.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11192862.png)
![N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide](/img/structure/B11192863.png)
![2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192864.png)
